trans,trans-1,4-Diacetoxy-1,3-butadiene
CAS No.: 15910-11-9
Cat. No.: VC21029552
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15910-11-9 |
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Molecular Formula | C8H10O4 |
Molecular Weight | 170.16 g/mol |
IUPAC Name | [(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate |
Standard InChI | InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+ |
Standard InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N |
Isomeric SMILES | CC(=O)O/C=C/C=C/OC(=O)C |
SMILES | CC(=O)OC=CC=COC(=O)C |
Canonical SMILES | CC(=O)OC=CC=COC(=O)C |
Introduction
Basic Information and Structural Properties
Trans,trans-1,4-diacetoxy-1,3-butadiene (CAS No. 15910-11-9) is a conjugated diene derivative with acetoxy groups at the 1 and 4 positions. Its molecular formula is C8H10O4, corresponding to a molecular weight of 170.16 g/mol . The compound features a butadiene backbone with trans configuration at both double bonds, as indicated by its name. This specific stereochemical arrangement is crucial for its reactivity and applications in organic synthesis .
The structural configuration of trans,trans-1,4-diacetoxy-1,3-butadiene can be identified through several standardized chemical identifiers. These include:
Table 1.1: Chemical Identifiers of Trans,Trans-1,4-Diacetoxy-1,3-Butadiene
Identifier Type | Value |
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CAS Registry Number | 15910-11-9 |
IUPAC Name | [(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate |
InChI | InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+ |
InChIKey | XBRCQTOOSIDDOJ-GGWOSOGESA-N |
SMILES | CC(=O)O/C=C/C=C/OC(=O)C |
European Community Number | 240-053-9 |
The compound is also known by several synonyms including (1E,3E)-1,4-diacetoxy-1,3-butadiene, (1E,3E)-buta-1,3-diene-1,4-diyl diacetate, and trans,trans-1,3-butadiene-1,4-diyl diacetate .
Physical and Chemical Properties
Trans,trans-1,4-diacetoxy-1,3-butadiene possesses specific physical characteristics that influence its handling, storage, and application in laboratory settings. These properties are summarized in the table below:
Table 2.1: Physical Properties of Trans,Trans-1,4-Diacetoxy-1,3-Butadiene
From a chemical perspective, trans,trans-1,4-diacetoxy-1,3-butadiene is characterized as an electron-deficient diene due to the electron-withdrawing nature of the acetoxy groups. This electronic property significantly influences its reactivity profile, particularly in cycloaddition reactions. The compound is moderately stable under normal conditions but should be stored at low temperatures to prevent decomposition .
Synthesis Methods
Several synthetic routes have been developed to produce trans,trans-1,4-diacetoxy-1,3-butadiene with high stereoselectivity. The most well-documented methods are described below:
Synthesis via Bicyclic Intermediates
One established method involves a two-step process starting from cycloöctatetraene:
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Formation of trans-7,8-Diacetoxybicyclo[4.2.0]octa-2,4-diene: Cycloöctatetraene (0.500 mole) is reacted with mercury(II) acetate (0.502 mole) in glacial acetic acid. The reaction forms a white addition compound that is decomposed by heating at 70-75°C for 2 hours. This step yields 75-77.5% of trans-7,8-diacetoxybicyclo[4.2.0]octa-2,4-diene with a melting point of 52-55°C .
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Thermolysis to Trans,Trans-1,4-Diacetoxy-1,3-Butadiene: The bicyclic intermediate is then refluxed with dimethyl acetylenedicarboxylate in benzene for 6 hours. After filtration and distillation under reduced pressure, the product crystallizes as colorless needles. Recrystallization yields pure trans,trans-1,4-diacetoxy-1,3-butadiene .
Palladium-Catalyzed Diacetoxylation
Another method employs palladium catalysis for the direct diacetoxylation of 1,3-butadiene:
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A Pd/Te/C catalyst system (8:1 ratio) is used with acetic acid as the solvent.
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The reaction is optimally conducted at 90°C, resulting in a mixture of acetoxylated products.
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The distribution of products typically includes trans-1,4-diacetoxy-2-butene (75%), cis-1,4-diacetoxy-2-butene (14%), and 3,4-diacetoxy-1-butene (10%).
Chemical Reactions and Reactivity
The reactivity of trans,trans-1,4-diacetoxy-1,3-butadiene is predominantly influenced by its conjugated diene system and the electron-withdrawing acetoxy substituents.
Diels-Alder Reactions
Trans,trans-1,4-diacetoxy-1,3-butadiene serves as a valuable diene in Diels-Alder reactions, enabling the formation of six-membered rings with high regio- and stereoselectivity. While the electron-withdrawing acetoxy groups moderate its reactivity, this feature can be advantageous for controlling reaction outcomes in specific synthetic contexts.
A notable application involves the reaction with methyl cyanodithioformate to synthesize novel carbohydrates in a single step, demonstrating the compound's utility in forming complex molecules efficiently.
Hydrolysis Reactions
The acetoxy groups of trans,trans-1,4-diacetoxy-1,3-butadiene can undergo hydrolysis under acidic or basic conditions to yield corresponding hydroxyl derivatives. This reactivity enables its role as a precursor for various compounds:
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Hydrolysis followed by hydrogenation can lead to 1,4-butanediol
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Cyclization via dehydration can produce tetrahydrofuran (THF)
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Oxidation of intermediate products can yield γ-butyrolactone
Applications in Organic Synthesis
Trans,trans-1,4-diacetoxy-1,3-butadiene has found several important applications in synthetic organic chemistry.
As a Building Block for Complex Molecules
The compound serves as a versatile intermediate in various synthetic pathways:
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Synthesis of Conduritol D: Trans,trans-1,4-diacetoxy-1,3-butadiene is a key intermediate in the preparation of Conduritol D, a cyclitol compound that has significant utility in organic synthesis .
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Production of Butenediol and Derivatives: Through controlled hydrolysis, the compound provides access to butenediol, an important intermediate in the synthesis of various industrially relevant compounds .
Role in Industrial Processes
The diacetoxylation pathway that produces trans,trans-1,4-diacetoxy-1,3-butadiene has industrial relevance in the production of:
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Tetrahydrofuran (THF): The acetoxylation of 1,3-butadiene, followed by specific transformation pathways, provides an industrial route to THF .
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1,4-Butanediol: The compound serves as an intermediate in this important industrial chemical's synthesis pathway .
Spectral Characteristics
While comprehensive spectral data specifically for trans,trans-1,4-diacetoxy-1,3-butadiene is limited in the provided sources, comparative analysis with related compounds provides insights into its expected spectral features.
The trans configuration at both double bonds would exhibit characteristic signals in infrared spectroscopy, particularly for the trans alkene bonds (expected around 980-960 cm⁻¹) and the acetoxy carbonyl groups (typically around 1740-1760 cm⁻¹) .
In NMR spectroscopy, the conjugated diene system would show distinctive patterns, with the vinylic protons appearing in the range of δ 5.5-7.0 ppm in ¹H NMR, and the corresponding carbon signals in ¹³C NMR would be expected around δ 120-140 ppm .
Comparative Analysis with Related Compounds
Understanding trans,trans-1,4-diacetoxy-1,3-butadiene in the context of related compounds provides valuable insights into its distinctive properties and reactivity.
Comparison with Geometric Isomers
The (1E,3Z) isomer of 1,4-diacetoxy-1,3-butadiene (CAS: 35694-36-1) provides an interesting contrast to the trans,trans configuration . Key differences include:
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Different InChIKey (XBRCQTOOSIDDOJ-CIIODKQPSA-N for the (1E,3Z) isomer)
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Potentially altered reactivity in cycloaddition reactions due to stereoelectronic effects
Comparison with Related Functionalized Dienes
Trans,trans-1,4-diacetoxy-1,3-butadiene can be compared with other functionalized 1,3-butadienes, particularly the 1,4-dinitro analogue :
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Trans,trans-1,4-dinitro-1,3-butadiene shows stronger electron-withdrawing effects than the diacetoxy derivative
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The nitro analogue exhibits distinct spectral characteristics, with UV-Vis absorption maximum at λ = 281 nm
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The nitro compound demonstrates greater electrophilicity in chemical reactions
Table 7.1: Comparison of Substituted 1,3-Butadiene Derivatives
Compound | Melting Point (°C) | Electron-Withdrawing Capacity | Typical Applications |
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Trans,trans-1,4-diacetoxy-1,3-butadiene | 102-104 | Moderate | Synthesis of Conduritol D, Diels-Alder reactions |
Trans,trans-1,4-dinitro-1,3-butadiene | Not specified | Strong | Agrochemical applications, potential antimicrobial agent |
Trans,trans-1,4-diphenyl-1,3-butadiene | Not specified | Electron-donating | Photochemical applications, conjugated systems |
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